7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of an amino group at the 7th position and a difluoromethyl group at the 4th position on the naphthyridine ring
Preparation Methods
The synthesis of 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the acylation of m-aminophenyl with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid. The intermediate product is then heated with concentrated alkali, leading to the formation of the desired compound after acidification . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in various analytical techniques
Mechanism of Action
The mechanism of action of 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .
Comparison with Similar Compounds
7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one can be compared with other similar compounds such as:
7-Amino-4-methylcoumarin: Known for its use as a fluorescence reference standard.
7-Amino-4-trifluoromethylcoumarin: Used as a fluorescent marker for detecting proteinases.
4-Aminocoumarin derivatives: These compounds have various biological applications and are used as building blocks in organic synthesis. The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F2N3O |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
7-amino-4-(difluoromethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7F2N3O/c10-8(11)5-3-7(15)14-9-4(5)1-2-6(12)13-9/h1-3,8H,(H3,12,13,14,15) |
InChI Key |
WTFAQLUHEODFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)C(F)F)N |
Origin of Product |
United States |
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